6-Chloropyridazin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIDRCRMNTMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=CC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415928-75-4 | |
| Record name | 6-chloropyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloropyridazin 4 Ol
Strategic Approaches to the Synthesis of the 6-Chloropyridazin-4-ol Core
The efficient construction of the this compound framework is paramount for its application in multi-step syntheses. Modern synthetic strategies focus on the rational selection of precursors, meticulous optimization of reaction parameters to maximize efficiency, and the exploration of environmentally benign synthetic routes.
Rational Design of Precursor Molecules for Enhanced Synthetic Efficiency
The most common and rational approach to synthesizing the chloropyridazinol core involves the use of commercially available and highly functionalized precursors such as 3,6-dichloropyridazine (B152260). This precursor is particularly advantageous due to the differential reactivity of its two chlorine atoms, which allows for selective substitution. The synthesis of the closely related isomer, 6-chloropyridazin-3-ol, from 3,6-dichloropyridazine illustrates this principle effectively. chemicalbook.comchemicalbook.com The rationale behind using this precursor lies in its planar, aromatic structure and the presence of two leaving groups (chlorine atoms) that are activated by the electron-withdrawing nature of the pyridazine (B1198779) ring nitrogens, facilitating nucleophilic substitution.
The general synthetic pathway involves the selective hydrolysis of one of the C-Cl bonds. This transformation can be achieved by reacting 3,6-dichloropyridazine with a mild nucleophile in a controlled manner, leading to the replacement of one chlorine atom with a hydroxyl group, yielding the pyridazinone tautomer, which exists in equilibrium with the pyridazinol form.
Optimization of Reaction Conditions for Maximizing Yield and Selectivity
Achieving high yield and selectivity in the synthesis of chloropyridazinols requires careful optimization of reaction conditions, including temperature, solvent, catalyst, and reaction time. Studies on the synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine provide a clear example of how varying these parameters can significantly impact the outcome. chemicalbook.com
One highly efficient method involves heating 3,6-dichloropyridazine with potassium acetate (B1210297) in a mixture of acetic acid and water under microwave irradiation. This approach yields the desired product in a very short reaction time with excellent yield. chemicalbook.com An alternative, more conventional method involves refluxing the precursor in absolute ethanol, which also provides a high yield, albeit over a much longer reaction period. chemicalbook.com The choice between these methods may depend on the availability of microwave reactors and the desired production scale. The optimization of these conditions is crucial for minimizing side products and simplifying purification.
| Method | Precursor | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |
| Microwave | 3,6-Dichloropyridazine | Potassium Acetate | Acetic Acid / Water (5:1) | 140 °C, 300W | 70 min | 92.5 | chemicalbook.com |
| Conventional | 3,6-Dichloropyridazine | None (solvolysis) | Absolute Ethanol | Reflux | 24 h | 90.0 | chemicalbook.com |
Table 1: Comparison of Optimized Reaction Conditions for the Synthesis of 6-Chloropyridazin-3-ol.
Exploring Alternative Green Chemistry Pathways for this compound Synthesis
In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by using safer solvents, minimizing energy consumption, and improving atom economy. researchgate.net The synthesis of pyridazinone derivatives has been significantly advanced by the application of microwave-assisted organic synthesis (MAOS). asianpubs.orgscirp.orgasianpubs.org
Microwave irradiation offers a more energy-efficient heating method compared to conventional refluxing, often leading to dramatic reductions in reaction times—from hours to mere minutes. researchgate.netnih.gov Furthermore, this technique can enhance reaction yields and, in some cases, improve product selectivity. The synthesis of 6-chloropyridazin-3-ol using microwave heating is a prime example of a greener pathway, as it significantly shortens the reaction duration and utilizes a water-containing solvent system. chemicalbook.com The development of solvent-free or aqueous-based reaction conditions for the synthesis of this compound represents a key area for future research to further enhance the environmental credentials of its production. core.ac.uk
Regioselective Functionalization and Derivatization of this compound
The this compound scaffold possesses two primary sites for functionalization: the chlorine-bearing carbon at the C6 position and the hydroxyl group at the C4 position. This allows for a range of chemical transformations to build molecular complexity in a controlled, regioselective manner.
Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring
The chlorine atom at the C6 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex. youtube.comnih.gov This reaction is a cornerstone for introducing a wide variety of functional groups.
A broad range of nucleophiles, particularly amines, can be employed to displace the chloride leaving group. youtube.comresearchgate.net The reaction typically proceeds by heating the chloropyridazine with the desired nucleophile, often in a suitable solvent. The reactivity of the C6-chloro position allows for the regioselective introduction of alkylamines, anilines, and other nitrogen-based nucleophiles, leading to the formation of diverse aminopyridazine derivatives. This method is highly valued for its simplicity and the wide availability of amine nucleophiles.
| Nucleophile Class | Example Nucleophile | Resulting C-Nu Bond | Potential Product Class |
| Primary Amines | n-Hexylamine | C-N | 6-Alkylamino-pyridazin-4-ol |
| Secondary Amines | Piperidine | C-N | 6-Piperidinyl-pyridazin-4-ol |
| Anilines | Aniline | C-N | 6-Anilino-pyridazin-4-ol |
| Alkoxides | Sodium Methoxide | C-O | 6-Methoxy-pyridazin-4-ol |
| Thiolates | Sodium Thiophenoxide | C-S | 6-(Phenylthio)-pyridazin-4-ol |
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound.
Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation with this compound
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and these methods are directly applicable to the functionalization of this compound. iupac.org The C-Cl bond at the C6 position serves as an excellent handle for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.
C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base. youtube.commdpi.com this compound can be coupled with a wide array of aryl- or vinylboronic acids to introduce diverse substituents at the C6 position. rsc.org Optimization studies on related chloropyrimidine systems have shown that catalysts like Pd(PPh₃)₄, in combination with bases such as K₃PO₄ and solvents like 1,4-dioxane, provide good to excellent yields. mdpi.com
C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds between aryl halides and amines. wikipedia.orgwiley.comyoutube.com This reaction allows for the coupling of this compound with a broad scope of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is key to achieving high catalytic activity. researchgate.netyoutube.com
C-O Bond Formation: Palladium catalysis can also be employed to form C-O bonds, creating aryl ethers. The Buchwald-Hartwig C-O coupling reaction allows for the etherification of aryl halides with alcohols and phenols. nih.govbeilstein-journals.org This methodology could be applied to couple this compound with various alcohols or phenols, further expanding its synthetic utility. This reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., a biarylphosphine), and a suitable base. nih.gov
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst / Ligand | Typical Base | Reference |
| Suzuki-Miyaura | C-C | Aryl/Vinylboronic Acid | Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃ | mdpi.comrsc.org |
| Heck | C-C | Alkene | Pd(OAc)₂ | Et₃N | iupac.org |
| Sonogashira | C-C | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | iupac.org |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, NaOt-Bu | wikipedia.orgbeilstein-journals.org |
| Buchwald-Hartwig | C-O | Alcohol / Phenol | Pd(OAc)₂ / Biarylphosphine | Cs₂CO₃, K₃PO₄ | nih.gov |
Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound.
Introduction of Diverse Chemical Entities at the Pyridazinol Scaffold
The functionalization of the this compound core is primarily achieved through nucleophilic substitution reactions, leveraging the reactivity of the chloro substituent and the acidic nature of the hydroxyl and ring nitrogen protons. These reactions allow for the introduction of a wide array of chemical groups, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. For instance, treatment of 3-chloropyridazine (B74176) derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the corresponding hydrazinopyridazine derivative. This transformation introduces a reactive hydrazine moiety that can be further elaborated to construct fused heterocyclic systems. nih.gov
Similarly, the hydroxyl group at the 4-position and the ring nitrogen can be targeted for substitution. The specific reaction conditions, including the choice of base and electrophile, can direct the regioselectivity of these transformations. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of chloropyridazinones suggests that O-alkylation, N-alkylation, and reactions with various nucleophiles at the chloro-position are feasible synthetic pathways.
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Chloropyridazine derivative | Hydrazine hydrate | Hydrazinopyridazine derivative | nih.gov |
| 3-Chloropyridazine derivative | Thiourea | Pyridazinethione derivative | nih.gov |
Annulation and Ring Expansion/Contraction Strategies Involving this compound
The pyridazinone ring of this compound can serve as a foundation for the construction of fused polycyclic systems through annulation reactions. These strategies often involve the initial introduction of a functional group that can subsequently participate in a ring-closing reaction. For instance, a hydrazinopyridazine derivative, obtained from the reaction of a chloropyridazine with hydrazine, can be reacted with various electrophiles to form fused triazoles, tetrazoles, or other heterocyclic rings. nih.gov
Ring expansion and contraction reactions of pyridazinone derivatives, while less common, offer pathways to novel heterocyclic scaffolds. Photochemical reactions, for example, can induce ring contraction. The Grotthuss-Draper law and the Stark-Einstein law govern the principles of such photochemical transformations, where the absorption of light by the molecule leads to an excited state that can undergo rearrangement. msu.edu The specific outcome of these reactions is highly dependent on the substitution pattern of the pyridazinone ring and the reaction conditions. While direct examples involving this compound are not prevalent in the provided search results, the photochemical behavior of related cyclohexadienones, which can undergo electrocyclic ring opening, suggests potential pathways for ring transformation. msu.edu
Mechanistic Investigations of this compound Reactions
Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational and experimental studies provide valuable insights into reaction pathways, transition states, and the factors influencing reactivity.
Elucidation of Reaction Pathways and Transition States
Nucleophilic aromatic substitution (SNAr) is a key reaction type for this compound. The mechanism of such reactions on electron-deficient heterocyclic systems, like pyridazines, has been a subject of computational investigation. researchgate.net The reaction of chloropyridazin-3(2H)-ones with iodide has been studied using density functional theory (DFT) calculations to propose a mechanism. These calculations help in understanding the intermediates and transition states involved in the nucleophilic substitution and subsequent hydrodeiodination steps. researchgate.net
Computational chemistry offers powerful tools to explore reaction mechanisms. By modeling the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. rsc.org For complex reactions, these computational insights are invaluable for interpreting experimental observations.
Kinetic Studies on Reaction Rates and Factors Influencing Reactivity
The rate of nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyridazine ring. Kinetic studies can quantify these effects and provide evidence for the proposed reaction mechanism. For instance, the kinetics of nucleophilic substitution on 6-chloropurine (B14466) ribonucleoside, a related heterocyclic system, have been investigated in aqueous solution. nih.gov
The rate law of a reaction provides critical information about its mechanism. For example, a reaction that is first order in the substrate and first order in the nucleophile suggests an associative mechanism, analogous to an SN2 reaction. libretexts.org Conversely, a rate that is independent of the nucleophile concentration points towards a dissociative mechanism. libretexts.org While specific kinetic data for this compound is not available in the provided results, the principles of reaction kinetics in related systems provide a framework for understanding its reactivity. libretexts.orgjocpr.com
| Factor | Influence on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Nucleophile Concentration | Rate dependence suggests involvement in the rate-determining step. | First-order dependence is consistent with an associative (SNAr) mechanism. |
| Solvent Polarity | Can stabilize charged intermediates and transition states. | Polar aprotic solvents often favor SNAr reactions. |
| Electron-withdrawing Groups | Increase the electrophilicity of the ring, accelerating nucleophilic attack. | Facilitates the formation of the Meisenheimer-like intermediate in a stepwise SNAr mechanism. |
Spectroscopic Characterization Techniques in 6 Chloropyridazin 4 Ol Research
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of 6-Chloropyridazin-4-ol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra provide a detailed picture of the molecular framework.
Structural Confirmation:
In the ¹H NMR spectrum, the protons on the pyridazine (B1198779) ring are expected to appear as distinct signals. Due to the asymmetry of the molecule, the two protons on the carbon atoms of the ring would be in different chemical environments and are expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. For a related compound, 6-Chloropyridazin-3-ol, the two ring protons appear as doublets at approximately 6.96 ppm and 7.25 ppm in CDCl₃. A similar pattern would be anticipated for this compound.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum would be expected to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atom attached to the chlorine atom would likely resonate at a lower field (higher ppm value) due to the deshielding effect of the halogen. Carbons adjacent to the nitrogen atoms will also experience characteristic shifts. The carbonyl carbon (in the pyridazin-4-one tautomer) would appear significantly downfield, typically in the range of 160-180 ppm.
Tautomeric Studies:
This compound can exist in tautomeric forms, primarily the -ol (hydroxy) form and the -one (keto) form. NMR spectroscopy is a key method to investigate this tautomeric equilibrium. The position of the equilibrium can be influenced by factors such as the solvent and temperature.
The presence of a broad signal in the ¹H NMR spectrum, which changes its chemical shift upon addition of D₂O, would be indicative of the exchangeable hydroxyl proton in the -ol form or the N-H proton in the -one form. The chemical shifts of the ring protons and carbons will also differ between the two tautomers. By analyzing the NMR spectra under various conditions, the predominant tautomeric form in a given environment can be determined. For many pyridazinone derivatives, the keto form is found to be the more stable tautomer in solution. The study of tautomerism is crucial as the different forms can exhibit distinct biological activities and chemical reactivity.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (on C3) | ~7.5 - 7.8 | - |
| H (on C5) | ~7.2 - 7.5 | - |
| C3 | - | ~130 - 135 |
| C4 | - | ~160 - 165 (C=O) |
| C5 | - | ~125 - 130 |
| C6 | - | ~145 - 150 |
Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination:
In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. The peak corresponding to the molecule with ³⁵Cl will be the M⁺ peak, and a smaller peak at M+2, with about one-third the intensity, will correspond to the molecule with ³⁷Cl. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule. The predicted monoisotopic mass for C₄H₃ClN₂O is approximately 130.00 g/mol .
Fragmentation Analysis:
Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways could involve the loss of small neutral molecules or radicals.
Possible fragmentation patterns include:
Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment ion with a lower m/z value.
Loss of N₂: The pyridazine ring could fragment with the elimination of a stable nitrogen molecule.
Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment ion without the chlorine atom.
Ring cleavage: The pyridazine ring itself can break apart in various ways, leading to a series of smaller fragment ions.
By piecing together the information from the different fragment ions, the connectivity of the atoms in the molecule can be confirmed.
| Ion | Predicted m/z (for ³⁵Cl) | Identity |
|---|---|---|
| [M]⁺ | 130.00 | Molecular ion |
| [M+2]⁺ | 132.00 | Molecular ion with ³⁷Cl |
| [M-CO]⁺ | 102.00 | Loss of carbon monoxide |
| [M-N₂]⁺ | 102.01 | Loss of nitrogen |
| [M-Cl]⁺ | 95.02 | Loss of chlorine radical |
Infrared Spectroscopy (IR) for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would provide key information about its structural features, particularly in relation to its tautomeric forms.
Functional Group Identification:
The IR spectrum will show characteristic absorption bands corresponding to the different bonds within the molecule. Key expected vibrational modes include:
O-H/N-H stretching: If the compound exists in the hydroxy (-ol) form, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. In the keto (-one) form, an N-H stretching band would appear in a similar region, often around 3100-3500 cm⁻¹.
C=O stretching: The presence of the keto tautomer would be strongly indicated by an intense absorption band in the range of 1650-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. The exact position of this band can provide further clues about the electronic environment of the carbonyl group.
C=N and C=C stretching: The pyridazine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the region of 1400-1650 cm⁻¹.
C-Cl stretching: The stretching vibration of the carbon-chlorine bond typically appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
Vibrational Analysis:
A detailed analysis of the IR spectrum, often aided by computational methods, can provide a comprehensive understanding of the vibrational modes of the molecule. This can be useful for confirming the proposed structure and for studying intermolecular interactions, such as hydrogen bonding, which can influence the positions and shapes of the absorption bands, particularly the O-H or N-H and C=O stretching bands. The IR spectrum of the parent compound, pyridazine, shows characteristic ring vibrations that would also be present, though shifted, in the spectrum of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H / N-H | Stretching | 3100 - 3600 | Broad, Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| C=O (Keto form) | Stretching | 1650 - 1700 | Strong |
| C=N, C=C (Ring) | Stretching | 1400 - 1650 | Medium to Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Computational and Theoretical Investigations of 6 Chloropyridazin 4 Ol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to pyridazinone derivatives to determine their stable conformations and energetic properties. mdpi.comasianpubs.org
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to perform geometry optimization, which finds the lowest energy arrangement of atoms in the molecule. researchgate.netmdpi.comresearchgate.net From these optimized structures, key quantum chemical descriptors can be calculated to predict reactivity. mdpi.com These include:
EHOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the ability to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor. researchgate.net
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap implies that the molecule is more easily polarizable and more reactive.
These calculations are essential for comparing the relative stabilities of different tautomers or isomers of 6-Chloropyridazin-4-ol and understanding how substituents affect its electronic properties and reactivity. asianpubs.org
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT
| Descriptor | Symbol | Significance | Typical Calculation Method |
|---|---|---|---|
| Total Energy | Etotal | Overall stability of the molecular geometry | B3LYP/6-311++G(d,p) |
| HOMO Energy | EHOMO | Electron-donating ability | B3LYP/6-311++G(d,p) |
| LUMO Energy | ELUMO | Electron-accepting ability | B3LYP/6-311++G(d,p) |
| Energy Gap | ΔE | Chemical reactivity and stability | ΔE = ELUMO - EHOMO |
| Dipole Moment | µ | Polarity and intermolecular interactions | B3LYP/6-311++G(d,p) |
| Chemical Hardness | η | Resistance to change in electron distribution | η = (ELUMO - EHOMO)/2 |
| Electrophilicity Index | ω | Propensity to accept electrons | ω = µ2 / 2η |
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can be used to validate experimental findings. Theoretical vibrational frequencies (FT-IR and FT-Raman) for pyridazinone derivatives can be computed and compared with experimental spectra to confirm the molecular structure. researchgate.netchemrxiv.orgresearchgate.net Analysis of the potential energy distribution (PED) allows for the precise assignment of vibrational modes to specific functional groups within the molecule. chemrxiv.org
Furthermore, computational methods can explore the conformational landscape of flexible molecules. For derivatives of this compound with rotatable bonds, DFT calculations can determine the relative energies of different conformers, identifying the most stable spatial arrangements. This information is critical for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their dynamics and interactions with other molecules.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion, MD simulations can model how a molecule like this compound and its derivatives behave in a specific environment, such as in solution or interacting with a biological macromolecule. mdpi.com
Key applications of MD simulations include:
Conformational Sampling: MD can explore the different conformations a molecule can adopt at a given temperature, providing a dynamic picture that complements the static view from DFT.
Solvent Effects: It can explicitly model the interactions between the solute and solvent molecules, offering insights into solubility and the stability of the compound in different media.
Complex Stability: When a derivative is bound to a protein, MD simulations can be used to assess the stability of the complex over time by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. researchgate.net For derivatives of this compound, docking studies are crucial for hypothesizing how they might interact with specific biological targets. mdpi.comnih.govnih.gov
The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different poses using a scoring function. mdpi.com The results can identify key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
π-π stacking
van der Waals forces
These predicted binding modes provide a structural basis for understanding the molecule's biological activity and can guide the design of derivatives with improved affinity and selectivity for a target. nih.govmdpi.com
Table 2: Common Interactions Identified by Molecular Docking
| Interaction Type | Description | Key Atoms/Groups Involved |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). | N-H, O-H (donors); N, O (acceptors) |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl chains, aromatic rings |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl, pyridazine (B1198779) rings |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |
Structure-Activity Relationship (SAR) Elucidation via Computational Chemistry
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net Computational chemistry provides quantitative methods to establish these connections, known as Quantitative Structure-Activity Relationship (QSAR) models. asianpubs.orgmdpi.com
QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. dovepress.com For pyridazinone derivatives, these descriptors can be calculated using computational methods and are generally categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, specific conformational indices.
Hydrophobic: Log P (partition coefficient).
Topological: Indices that describe molecular branching and connectivity.
By using statistical methods like multiple linear regression (MLR), computational models can be built to predict the activity of new, unsynthesized derivatives. asianpubs.orgdovepress.com These models not only serve as predictive tools but also offer insights into the molecular properties that are most important for the desired biological effect, thereby guiding rational drug design. nih.govnih.gov
Biological Activities and Pharmacological Potential of 6 Chloropyridazin 4 Ol Derivatives
Applications in Medicinal Chemistry and Drug Discovery
The unique physicochemical properties of the pyridazine (B1198779) ring system make it a valuable tool in the design of novel therapeutic agents. researchgate.net Researchers have successfully incorporated this moiety into molecules targeting a diverse range of biological pathways, leading to the identification of potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govtandfonline.comconsensus.app
Investigation of Anticancer and Antitumor Activities of Pyridazine Analogues
Pyridazine derivatives are recognized as a "privileged structure" in the development of anticancer therapies. nih.gov These compounds have shown considerable potential in targeting various aspects of cancer biology, from inhibiting key enzymes involved in cell proliferation to inducing apoptosis. nih.govnih.gov
A number of pyridazine-containing compounds have been investigated for their ability to inhibit protein kinases, which play a crucial role in tumor biology. researchgate.net For instance, certain pyridazine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis. jst.go.jpjst.go.jp One study revealed that a specific pyridazine derivative exhibited a higher inhibition of VEGFR kinase (92.2%) compared to the standard drug imatinib (92.1%). jst.go.jpbohrium.com
The antitumor activity of these analogues has been evaluated against various cancer cell lines. scispace.com For example, some pyridazinone derivatives have demonstrated significant cytotoxic activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jpjst.go.jp In vivo studies using Ehrlich's ascites carcinoma (EAC) solid tumor models in mice have also shown the potential of these compounds to reduce tumor volume. jst.go.jpacs.org Furthermore, novel pyrimido-pyridazine derivatives have been shown to induce apoptosis and arrest the cell cycle in the S-phase in breast cancer cells. nih.gov Some of these compounds have also been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, with molecular docking studies confirming their binding potential. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5b | HCT-116 (Colon) | < Imatinib | jst.go.jp |
| 4b | MCF-7 (Breast) | 21.2 | jst.go.jp |
| 2b | MDA-MB-231 (Breast) | Significant Activity | nih.gov |
| 2e | EAC Solid Tumor (in vivo) | Significant Activity | jst.go.jp |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Assessment of Antimicrobial and Antifungal Efficacy of Derivatives
The emergence of antimicrobial resistance has necessitated the search for novel therapeutic agents. Pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. semanticscholar.orgmedwinpublishers.com
Studies have shown that various substituted pyridazinones exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org For instance, certain pyrazolo-pyridazine derivatives have demonstrated notable action against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. semanticscholar.orgnih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyridazine ring. nih.gov
In addition to their antibacterial properties, many pyridazine analogues have shown potent antifungal activity. researchgate.netsemanticscholar.org Some derivatives have been found to be as effective as the standard antifungal drug fluconazole against Candida albicans and Candida tropicalis. researchgate.netmedwinpublishers.com The antifungal potential of these compounds makes them attractive candidates for the development of new treatments for fungal infections. semanticscholar.org A series of novel pyridazine derivatives incorporated with various heterocyclic moieties like triazole and thiazolidine have also been synthesized and shown to possess a range of antimicrobial activities. tandfonline.com
Table 2: Antimicrobial and Antifungal Activity of Selected Pyridazine Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| Pyrazolo-pyridazine derivatives | Gram-positive & Gram-negative bacteria | Significant | semanticscholar.org |
| Pyridazine analogues | Candida species | Potent | researchgate.netmedwinpublishers.com |
| Pyrrolopyridazine derivatives | Pseudomonas aeruginosa, Candida albicans | Strong | nih.gov |
Exploration of Anti-inflammatory and Analgesic Properties of Pyridazinol Derivatives
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs). pcbiochemres.comtubitak.gov.trresearchgate.net A key advantage of some of these derivatives is their reduced potential for gastrointestinal side effects, a common issue with traditional NSAIDs. pcbiochemres.comnih.gov
The analgesic activity of pyridazinone derivatives has been demonstrated in various preclinical models, such as the p-benzoquinone-induced writhing test. tubitak.gov.trtubitak.gov.tr Several studies have reported that newly synthesized pyridazinone acetamide and propanamide derivatives exhibit potent analgesic effects, with some compounds being more effective than aspirin. pcbiochemres.comtubitak.gov.tr For example, one study found that a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides displayed significant analgesic activity, with four compounds exhibiting more than 80% inhibition of writhing. tubitak.gov.tr
In the realm of anti-inflammatory research, pyridazinone analogues have shown promise in models like the carrageenan-induced paw edema test. nih.gov Certain 6-substituted-3(2H)-pyridazinone derivatives have demonstrated anti-inflammatory activity similar to that of indomethacin. nih.govnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net The structure-activity relationship studies have indicated that modifications at the 6-position of the 3(2H)-pyridazinone ring can significantly influence both analgesic and anti-inflammatory activities. nih.gov
Table 3: Analgesic and Anti-inflammatory Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | Analgesic Activity (% Inhibition) | Anti-inflammatory Activity | Ulcerogenic Effect | Reference |
|---|---|---|---|---|
| 7e | >80% | Most Potent | No | tubitak.gov.tr |
| 8a, 8c, 8e, 9f | >80% | - | - | pcbiochemres.com |
| 8d | Significant | Similar to Indomethacin | No | nih.gov |
| Va, Vb, Vc | More potent than ASA | Demonstrated | No | nih.gov |
ASA: Acetylsalicylic Acid (Aspirin)
Evaluation of Modulatory Effects on Key Biological Targets (e.g., SMARCA2/4 degraders, IKKbeta inhibitors, nicotinic acetylcholine receptors, MAP kinases)
The diverse pharmacological activities of pyridazine derivatives can be attributed to their ability to interact with and modulate various key biological targets.
IKKbeta Inhibitors: Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKbeta (Inhibitor of nuclear factor kappa-B kinase subunit beta). nih.gov Through optimization of the imidazo[1,2-b]pyridazine scaffold, researchers have developed compounds with increased IKKbeta inhibitory activity and subsequent inhibition of TNFα production in THP-1 cells. nih.gov
MAP Kinase Inhibitors: The pyridazinone scaffold is considered an attractive lead for the development of mitogen-activated protein (MAP) kinase inhibitors, which are involved in inflammatory processes. nih.gov
While specific studies on 6-chloropyridazin-4-ol derivatives as SMARCA2/4 degraders or modulators of nicotinic acetylcholine receptors were not prominently found in the search results, the broad bioactivity of the pyridazine core suggests that derivatives could be designed to target these and other important biological molecules.
Antileishmanial Activity Studies of this compound Analogues
While direct studies specifically naming this compound in the context of antileishmanial activity are not prevalent in the provided search context, the broader class of nitrogen-containing heterocyclic compounds, including pyridazines, has been a source of interest in the search for new antiparasitic agents. The structural features of the pyridazine nucleus lend themselves to the design of molecules that can interact with biological targets in parasites like Leishmania. Further research is warranted to specifically explore the potential of this compound analogues against this neglected tropical disease.
Cardiovascular and Antihypertensive Research Involving Pyridazine Derivatives
Pyridazine and pyridazinone derivatives have a well-documented history in cardiovascular research, with a number of compounds being investigated for their antihypertensive and cardiotonic effects. consensus.apporientjchem.orgijpsr.com The pyridazine moiety is a key structural feature in several cardioactive drugs. orientjchem.org
Several pyridazinone derivatives have been synthesized and evaluated as antihypertensive agents. orientjchem.orgijpsr.com These compounds often exert their effects through mechanisms such as vasodilation. nih.gov For instance, some novel dihydropyridazin-3(2H)-ones have been shown to reduce mean arterial blood pressure in preclinical models, with some compounds showing efficacy comparable to standard drugs like propranolol and hydralazine. nih.gov The vasodilatory effects of certain pyridazinone derivatives have been confirmed in studies on rat thoracic aortic rings. nih.gov
The search for new cardiovascular drugs has also focused on pyridazinone derivatives as inhibitors of angiotensin-converting enzyme (ACE) and as phosphodiesterase (PDE) inhibitors. tandfonline.comorientjchem.org Molecular docking studies have been employed to identify pyridazinone compounds with the potential to inhibit human ACE. orientjchem.org The versatility of the pyridazinone scaffold continues to make it an attractive target for the development of new treatments for cardiovascular diseases. tandfonline.comnih.gov
Role in Agrochemical Research and Development
The pyridazine structural motif is a cornerstone in the development of various agrochemicals due to its versatile biological activities. sarpublication.combibliomed.org Derivatives of this compound, and the broader pyridazine and pyridazinone classes, have been extensively investigated for their potential to protect crops. researchgate.net These compounds are frequently utilized as core structures in the design of new, environmentally conscious agrochemicals because of their high activity. researchgate.net Research has demonstrated their efficacy as herbicides, insecticides, and fungicides, making them significant subjects of study in agricultural science for crop protection and plant growth regulation. sarpublication.combibliomed.org
Herbicidal Activity and Mechanism of Action Studies of Pyridazinol Derivatives
Pyridazinone derivatives are a well-established class of herbicides, with many acting by inhibiting photosynthesis or causing bleaching effects. nih.govnih.gov The mechanism of action for many pyridazinone-based herbicides involves the inhibition of Photosystem II (PSII), a key component in the photosynthetic electron transport chain. youtube.com By binding to proteins within the PSII complex, these herbicides disrupt the flow of electrons, ultimately leading to the death of the susceptible plant. nih.gov
Another significant mechanism of action is the inhibition of carotenoid biosynthesis. Carotenoids are pigments that protect chlorophyll from photooxidative damage. Herbicides that inhibit their production lead to the destruction of chlorophyll, resulting in the characteristic "bleaching" of the plant tissue. nih.gov For instance, certain 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been identified as potent bleaching herbicides. nih.gov
Research into the structure-activity relationship (SAR) of these compounds has provided valuable insights for developing more effective herbicides. Studies have shown that the specific groups attached to the pyridazine ring are crucial for their herbicidal potency. For example, in one study of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, it was found that a substituted phenoxy group at the 3-position and an electron-withdrawing group at the para-position of the benzene ring were essential for high herbicidal activity. nih.gov Some of these compounds demonstrated excellent efficacy in greenhouse tests, even at low application rates. nih.gov Similarly, α,α,α-trifluoro-m-tolyl pyridazinone derivatives have also been synthesized and shown to have notable bleaching and herbicidal effects on various weed species. nih.gov
Insecticidal and Fungicidal Investigations of Functionalized Pyridazines
The functionalization of the pyridazine ring has yielded compounds with significant insecticidal and fungicidal properties. These derivatives offer diverse modes of action, making them valuable candidates for integrated pest management programs.
Insecticidal Activity: Research has led to the discovery of pyridazine derivatives with potent aphicidal properties. nih.gov Optimization studies, which initially targeted herbicidal compounds, revealed that certain [6-(3-pyridyl)pyridazin-3-yl]amides were effective against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov Structure-activity relationship (SAR) studies indicated that while modifications to the pyridine and pyridazine rings often led to a loss of potency, replacing the amide group with hydrazines, hydrazones, or hydrazides was well-tolerated, with some derivatives showing more than a tenfold improvement in potency. nih.gov Other studies have confirmed the insecticidal potential of various pyridazine derivatives against pests like Musca domestica and Macrosiphum pisi. bibliomed.org Functionalized pyridines, which share structural similarities, have also been investigated as analogues to neonicotinoid insecticides, showing high bioactivity against aphids. nih.gov
Fungicidal Activity: Pyridazine derivatives have been successfully developed as fungicides. One notable mechanism is the disruption of microtubule dynamics in fungi by promoting tubulin polymerization. nih.gov Certain tetrasubstituted pyridazines have demonstrated potent fungicidal activity against significant plant pathogens such as gray mold (Botrytis cinerea), wheat leaf blotch (Mycosphaerella graminicola), and early blight of potato and tomato (Alternaria solani). nih.gov SAR studies on these compounds revealed that specific substitutions, such as a methyl and a chlorine group next to the ring nitrogen atoms, are important for their fungicidal action. nih.gov
Further research has explored other functionalized pyridazines. For example, novel pyridazin-3(2H)-one derivatives synthesized from β-aroylpropionic acid showed promising activity against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com Additionally, a series of 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazoles were synthesized and tested in vivo against wheat leaf rust (Puccinia recondita), demonstrating that their fungicidal activity was influenced by the nature and position of substituents on the aryl rings. nih.gov
In Vitro and In Vivo Pharmacological Evaluation Methodologies for Pyridazinol Compounds
The pharmacological potential of pyridazinol and related pyridazine compounds is assessed using a variety of established in vitro and in vivo methodologies. These evaluations are critical for identifying and characterizing the biological activities of newly synthesized derivatives.
In Vitro Evaluation: In vitro (cell-based or cell-free) assays are fundamental for the initial screening of pyridazinol compounds. These methods allow for the rapid assessment of biological activity against specific molecular targets or cell lines. A common approach is the use of cytotoxic assays to evaluate the potential of compounds against cancer cells. For instance, a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids were tested for their in vitro cytotoxic activity against the murine P815 mastocytoma cell line, with some compounds showing excellent growth inhibition. nih.gov
For evaluating anti-inflammatory potential, cyclooxygenase (COX) inhibition assays are frequently employed. These assays measure the ability of a compound to inhibit COX-1 and COX-2 isoenzymes, which are key enzymes in the inflammatory pathway. mdpi.com The vasorelaxant activity of pyridazin-3-one derivatives has been assessed in vitro using isolated rat thoracic aorta, providing insights into their potential cardiovascular effects. nih.gov Furthermore, the affinity of 6-chloropyridazin-3-yl derivatives for neuronal nicotinic acetylcholine receptors (nAChRs) has been determined through binding studies using animal cerebral cortex tissue. nih.gov
For example, the anticonvulsant activity of pyridazine derivatives has been evaluated using the pentylenetetrazole (PTZ)-induced seizure test in rats. jocpr.comresearchgate.net In this model, the ability of the test compounds to delay the onset of seizures or protect the animal from convulsions is measured and compared to standard drugs like phenytoin or diazepam. jocpr.comresearchgate.net Similarly, the antihypertensive properties of pyridazinone derivatives have been assessed in animal models, comparing the reduction in blood pressure to standard drugs like minoxidil. asianpubs.org Anti-inflammatory and analgesic activities are also commonly tested in vivo, for instance, by measuring the reduction of paw edema in mice. sarpublication.com
Utility of 6 Chloropyridazin 4 Ol As a Versatile Synthetic Intermediate
Strategic Building Block in Pharmaceutical Intermediate Synthesis
The pyridazine (B1198779) core is a prominent feature in numerous biologically active compounds, making its derivatives, including 6-Chloropyridazin-4-ol, valuable starting points for pharmaceutical synthesis. beilstein-journals.orgnih.gov The pyridazine heterocycle is often employed by medicinal chemists as a bioisostere for a phenyl ring, offering a less lipophilic alternative that can improve the pharmacokinetic properties of a drug candidate. nih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.
While specific examples detailing the use of this compound as a direct precursor in marketed drugs are not extensively documented, the synthetic utility of the chloropyridazine scaffold is well-established. For instance, derivatives of the isomeric 6-chloropyridazin-3-yl moiety have been synthesized and evaluated as potent nicotinic agents. nih.gov Similarly, the chlorine atom on the pyridazine ring is frequently utilized as a reactive handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups or the coupling with other molecular fragments, a common strategy in building libraries of compounds for drug discovery. For example, syntheses involving related chloropyridazine structures have been used to create compounds evaluated for anti-Hepatitis A virus (HAV) activity. nih.gov The presence of the 4-ol (or 4-oxo) group on this compound offers an additional site for derivatization, such as O-alkylation, further expanding its potential as a versatile intermediate in the synthesis of novel therapeutic agents. researchgate.net
Precursor for Advanced Agrochemical Compound Development
The pyridazine and pyridazinone scaffolds are integral to the development of modern agrochemicals, particularly herbicides. researchgate.netresearchgate.net this compound and its derivatives are directly relevant to this field, most notably through the compound Pyridafol. Pyridafol, which is 6-chloro-3-phenylpyridazin-4-ol, is a known metabolite of the established herbicide Pyridate. nih.govliberty.edu
Pyridazine-based herbicides often function by inhibiting photosynthesis in target weed species. liberty.edu Compounds like Pyridate and the related herbicide Chloridazon are known to act on Photosystem II, a critical component of the photosynthetic electron transport chain. researchgate.netnih.gov The structural features of this compound are representative of this class of herbicides, highlighting its importance as both a synthetic precursor and a key structural motif for achieving herbicidal activity. The development of such compounds is crucial for managing weed competition in major crops, thereby ensuring food security. researchgate.net
Below is a table of notable pyridazine-based herbicides, illustrating the importance of this chemical class in agriculture.
| Compound Name | Chemical Family | Primary Use |
| Pyridate | Phenylpyridazine | Herbicide |
| Pyridafol | Phenylpyridazine | Herbicide |
| Chloridazon | Pyridazinone | Herbicide |
| Credazine | Pyridazine | Herbicide |
This table showcases several pyridazine derivatives used in crop protection.
Applications in the Construction of Complex Heterocyclic Scaffolds
The reactivity of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a reliable method for introducing new rings and functional groups.
Research on related chloropyridazine isomers demonstrates the wide scope of these reactions. For example, 6-chloropyridazin-3(2H)-thione has been used as a key intermediate to construct a variety of tricyclic ring systems, such as:
Pyridazino[6,1-b]quinazolin-10-ones
Benzimidazolo-pyridazine thiones
Imidazo-[1,2-b]-pyridazinethiones researchgate.net
In these syntheses, the chloro- group acts as a leaving group, enabling ring closure reactions with bifunctional nucleophiles. A similar strategy can be applied to this compound. Furthermore, the reaction of 3,6-dichloropyridazine (B152260) with nucleophiles like pyrazole leads to the formation of C-N coupled products, such as 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, showcasing how new heterocyclic moieties can be appended to the pyridazine core. nih.govchemicalbook.com The dual functionality of this compound (the chloro and hydroxyl groups) allows for sequential or regioselective reactions, enabling the construction of intricate molecular architectures from a relatively simple starting material. nih.govmdpi.com
Role in the Synthesis of Novel Functional Materials and Polymers
The application of pyridazine derivatives is an emerging area of interest in materials science, although specific examples utilizing this compound are currently limited. Nitrogen-containing heterocyclic aromatic compounds are being explored for their potential in developing organic functional materials due to their unique electronic properties. Pyridazines, in particular, have been investigated for their potential use as organic semiconductors. liberty.edu The presence of multiple nitrogen atoms and the ability to form stable, planar structures make them candidates for applications in electronics where charge transport properties are critical.
While the direct incorporation of this compound into polymers or advanced materials is not yet widely reported, the principles of polymer chemistry suggest potential pathways. The hydroxyl group could be converted into a polymerizable moiety, such as an acrylate or vinyl ether, allowing it to be incorporated into a polymer backbone. Alternatively, the chloropyridazine ring could be grafted onto existing polymer chains to impart specific properties, such as altered solubility, thermal stability, or fluorescence. mdpi.com The development of molecularly imprinted polymers (MIPs) for specific sensor applications often relies on functional monomers that can interact with a target molecule; the hydrogen bonding capabilities of the pyridazinone structure could be suitable for such purposes in the future. mdpi.com This remains a prospective field awaiting further research to fully realize the potential of this versatile compound.
Future Directions and Emerging Research Opportunities for 6 Chloropyridazin 4 Ol
Integration with Combinatorial Chemistry and High-Throughput Screening for New Lead Discovery
The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, are highly applicable to the 6-Chloropyridazin-4-ol scaffold. wikipedia.orgnih.gov This approach allows for the creation of extensive chemical libraries by systematically modifying the core structure. uomustansiriyah.edu.iquomustansiriyah.edu.iq The functional groups of this compound—the reactive chlorine atom and the hydroxyl group—serve as ideal handles for introducing a wide array of chemical diversity.
High-Throughput Screening (HTS) is a complementary technology that enables the rapid biological evaluation of these large compound libraries. nih.gov By integrating combinatorial synthesis of this compound derivatives with HTS, researchers can efficiently screen for "hit" compounds that exhibit desired biological activity against various therapeutic or agrochemical targets. cijournal.ru This strategy significantly accelerates the early phase of drug and pesticide discovery by moving from a single-compound synthesis approach to a massively parallel one. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Table 1: Strategy for Lead Discovery using this compound
| Step | Technique | Application to this compound | Desired Outcome |
|---|---|---|---|
| 1. Library Design | Computational Chemistry | In silico design of a virtual library of derivatives based on the this compound scaffold to maximize diversity and drug-likeness. | A focused set of target molecules with high potential for biological activity. |
| 2. Library Synthesis | Combinatorial Chemistry | Parallel synthesis of designed derivatives, modifying the chloro and hydroxyl positions using various building blocks. | A physical library of hundreds to thousands of novel compounds. nih.gov |
| 3. Biological Evaluation | High-Throughput Screening (HTS) | Automated testing of the compound library against specific biological targets (e.g., enzymes, receptors). nih.gov | Identification of "hit" compounds that modulate the target's activity. |
| 4. Lead Optimization | Medicinal Chemistry | Synthesis and evaluation of analogs of the initial hits to improve potency, selectivity, and pharmacokinetic properties. | Development of optimized "lead" compounds for further preclinical testing. |
Advancements in Asymmetric Synthesis and Chiral Derivatization of this compound
Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the enantiomers (non-superimposable mirror images) of a chiral molecule. Introducing chirality into derivatives of this compound could therefore lead to compounds with improved potency and selectivity. Future research could focus on developing asymmetric synthesis methods to produce single enantiomers of chiral derivatives.
Chiral derivatization is another key area for exploration. This process involves reacting the parent compound with a chiral derivatizing agent to form diastereomers, which can often be separated using standard chromatographic techniques like HPLC. nih.govnanobioletters.com This approach not only allows for the separation of enantiomers but can also be used to determine the absolute configuration of chiral centers. mdpi.com The development of novel chiral derivatizing agents tailored for heterocyclic alcohols could be particularly beneficial for advancing research into this compound. researchgate.net
Potential Chiral Modifications to this compound:
Esterification of the hydroxyl group: Reaction with chiral carboxylic acids to create diastereomeric esters.
Alkylation at the ring nitrogen: Introduction of chiral substituents on the pyridazine (B1198779) ring.
Nucleophilic substitution of the chlorine atom: Reaction with chiral amines or alcohols to introduce a stereocenter.
Exploration of Novel Therapeutic and Agrochemical Applications
The pyridazine core is a structural component in various biologically active molecules. This suggests that derivatives of this compound could hold significant potential in both medicine and agriculture.
In the therapeutic arena, nitrogen-containing heterocycles are scaffolds for a wide range of drugs. nih.gov For instance, related structures like imidazopyridazines have been investigated as inhibitors of specific enzymes. nih.gov Similarly, other heterocyclic systems such as 1,3,4-oxadiazoles and carbazoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Future work should involve synthesizing libraries of this compound derivatives and screening them for activity against a diverse panel of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
In agriculture, the development of novel, effective, and environmentally safer pesticides is a constant need. Pyridine-based structures are already prominent in a number of successful herbicides and insecticides. researchgate.net The unique electronic and structural properties of the this compound core could be leveraged to design new classes of agrochemicals. agropages.com Research efforts could be directed towards developing derivatives with potent herbicidal, fungicidal, or insecticidal activity, potentially with novel mechanisms of action to combat rising resistance issues.
Table 2: Potential Applications for this compound Derivatives
| Field | Potential Application | Rationale |
|---|---|---|
| Therapeutics | Kinase Inhibitors (Oncology) | The heterocyclic core can mimic the adenine (B156593) region of ATP, a common strategy for kinase inhibition. |
| Therapeutics | Antimicrobial Agents | Nitrogen heterocycles are prevalent in many existing antibacterial and antifungal drugs. mdpi.com |
| Therapeutics | CNS Agents | The scaffold could be modified to interact with neurotransmitter receptors or enzymes in the central nervous system. |
| Agrochemicals | Herbicides | Disruption of essential plant biochemical pathways, a mechanism seen in other nitrogen-containing herbicides. researchgate.net |
| Agrochemicals | Fungicides | Inhibition of fungal growth by targeting specific enzymes or cellular processes. |
| Agrochemicals | Insecticides | Acting on the insect nervous system, similar to neonicotinoids and other pyridine-based insecticides. |
Interdisciplinary Research with Materials Science and Nanotechnology
The application of heterocyclic compounds is not limited to the life sciences. Their unique electronic and coordination properties make them valuable building blocks in materials science and nanotechnology. The this compound structure possesses nitrogen atoms that can act as ligands to coordinate with metal ions, opening the door to the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and chemical sensing.
Furthermore, the aromatic and polarizable nature of the pyridazine ring suggests that its derivatives could be investigated as components of organic electronic materials. By attaching appropriate functional groups, derivatives of this compound could be tailored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. The integration of these molecules into nanostructures, such as nanoparticles or thin films, could lead to the development of advanced sensors or drug-delivery systems. This interdisciplinary approach, combining organic synthesis with materials science, represents a frontier with significant untapped potential for this compound.
Q & A
Q. What literature review strategies are recommended for identifying prior synthetic or analytical studies on this compound?
- Methodological Answer : Use keyword combinations (e.g., "this compound synthesis," "pyridazine derivatives") in SciFinder or Reaxys , filtering by reaction type and year. Cross-reference patents (e.g., CAS number 1415928-75-4) and derivative studies (e.g., oxadiazine analogs) for mechanistic insights 9 .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Perform triplicate measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility). Compare results with computational predictions (e.g., COSMO-RS for solubility). Discrepancies may arise from polymorphic forms or impurities; use PXRD to verify crystallinity .
Q. What strategies are effective for elucidating reaction mechanisms in this compound-derived heterocycles (e.g., 1,3,5-oxadiazines)?
- Methodological Answer : Employ isotopic labeling (e.g., ²H/¹³C) to track substituent migration. Combine DFT calculations (e.g., Gaussian09) with experimental kinetics (e.g., stopped-flow UV) to identify rate-determining steps. Validate intermediates via in-situ IR or LC-MS .
Q. How should computational models be designed to predict biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) and QSAR models trained on pyridazine analogs. Validate predictions with in vitro assays (e.g., IC50 measurements). Adjust parameters for solvation effects and tautomeric states .
Q. What experimental approaches address low yields in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Optimize leaving group activation using microwave-assisted synthesis or catalytic bases (e.g., DBU). Monitor reaction progress via HPLC-DAD to identify side products. Consider steric effects via molecular modeling (e.g., Spartan) .
Data Contradiction and Validation
Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) for this compound be reconciled?
- Methodological Answer : Conduct tiered testing: (1) In vitro assays (e.g., Ames test for mutagenicity), (2) In vivo zebrafish embryo toxicity screening, and (3) comparative metabolomics to identify species-specific metabolic pathways. Note that current SDSs lack acute toxicity data, requiring independent validation .
Q. What analytical techniques differentiate isomeric byproducts in this compound synthesis?
- Methodological Answer : Use 2D NMR (e.g., NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS) for exact mass determination. Coupled GC-MS with chiral columns can resolve enantiomers if asymmetric centers form .
Interdisciplinary and Long-Term Research
Q. How can this compound derivatives be engineered for dual functionality (e.g., fluorescence and bioactivity)?
Q. What methodologies address stability challenges in aqueous formulations of this compound?
Q. How do sociocultural factors (e.g., researcher identity conflicts) influence experimental design in interdisciplinary studies?
- Methodological Answer : Adopt reflexivity frameworks (e.g., Leont’ev’s activity theory) to document bias. Use mixed-methods approaches (e.g., lab journals + interviews) to triangulate data. This mitigates conflicts between academic rigor and ethical/cultural constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
